![molecular formula C8H12BBrN2O2S B605969 BC 11 hydrobromide CAS No. 443776-49-6](/img/structure/B605969.png)
BC 11 hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BC-11 hydrobromide, also known as carbamimidothioic acid, (4-boronophenyl)methyl ester, monohydrobromide, is a selective inhibitor of urokinase (uPA) . It has been shown to reduce cell viability of MDA-MB-231 cells .
Molecular Structure Analysis
The molecular formula of BC-11 hydrobromide is C8H11BN2O2S • HBr . The molecular weight is 290.98 g/mol . The InChI code is InChI=1S/C8H11BN2O2S.BrH/c10-8(11)14-5-6-1-3-7(4-2-6)9(12)13;/h1-4,12-13H,5H2,(H3,10,11);1H .
Physical And Chemical Properties Analysis
BC-11 hydrobromide is a solid substance . It is soluble in DMSO (25 mg/ml), Ethanol (20 mg/ml), and Water (10 mg/ml) .
Aplicaciones Científicas De Investigación
Inhibition of Urokinase-Plasminogen Activator (uPA)
BC-11 is a potent and selective inhibitor of urokinase (urokinase-plasminogen activator, uPA) . It acts by binding to the N-terminus of the enzyme where uPa- and EGF receptor-recognizing sites are present .
Anti-Cancer Activity
BC-11 has been shown to be cytotoxic on triple-negative MDA-MB231 breast cancer cells . It induces a perturbation of the cell cycle when administered at a concentration equal to its ED 50 at 72 h (117 μM) .
Anti-Fibrotic Activity
BC-11 exhibits anti-fibrotic activity . This could potentially be useful in the treatment of diseases characterized by fibrosis.
Wound Healing and Scar Quality Improvement
BC-11 improves wound healing and scar quality after topical administration in mice . This suggests potential applications in the field of dermatology and wound care.
Inhibition of Clot Lysis
BC-11 inhibits clot lysis with no effect on clot formation . This could potentially be useful in the management of bleeding disorders.
Potential for Development in Breast Carcinoma Therapy
BC-11 treatment appears to show potential for the development of this class of compounds in the prevention and/or therapy of “aggressive” breast carcinoma .
Mecanismo De Acción
Propiedades
IUPAC Name |
[4-(carbamimidoylsulfanylmethyl)phenyl]boronic acid;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BN2O2S.BrH/c10-8(11)14-5-6-1-3-7(4-2-6)9(12)13;/h1-4,12-13H,5H2,(H3,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFZAMOVHIRQOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CSC(=N)N)(O)O.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BBrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
BC 11 hydrobromide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.